2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Imidazo[1,2-b]pyridazine Core: The synthesis begins with the construction of the imidazo[1,2-b]pyridazine core.
Acylation: The acetamide moiety is introduced via an acylation reaction.
Fluorination: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinating agent reacts with a precursor containing a leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine under hydrogenation conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)ethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-28-21-11-10-19-24-18(13-26(19)25-21)15-4-8-17(9-5-15)23-20(27)12-14-2-6-16(22)7-3-14/h2-11,13H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXHZITTYLIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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